molecular formula C19H22N4OS2 B276210 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B276210
M. Wt: 386.5 g/mol
InChI Key: OMNVAYQTLNRPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has attracted significant attention in scientific research. This compound is a thienopyrimidine derivative that has been synthesized using various methods. It has been extensively studied for its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases.

Mechanism of Action

The exact mechanism of action of 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cancer growth, inflammation, and cardiovascular diseases. For example, this compound has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer growth. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation.
Biochemical and Physiological Effects
3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels that supply nutrients to cancer cells). In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In cardiovascular research, this compound has been shown to improve endothelial function, reduce oxidative stress, and improve myocardial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its potency and specificity. This compound has been shown to have potent activity against cancer cells, inflammation, and cardiovascular diseases. It is also relatively specific in its activity, meaning that it does not affect normal cells or tissues. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have some toxic effects on normal cells and tissues at high concentrations, which may limit its use in certain applications.

Future Directions

There are many future directions for the research and development of 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one. One direction is to further investigate its potential use in treating various diseases, including cancer, inflammation, and cardiovascular diseases. Another direction is to develop more potent and specific analogs of this compound that have fewer toxic effects on normal cells and tissues. Additionally, more research is needed to fully understand the mechanism of action of this compound and to identify new targets for its activity. Finally, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will be important for its potential use in clinical applications.

Synthesis Methods

The synthesis of 3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been achieved using various methods. One of the methods involves the reaction of 2-chloro-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one with 2-(1-piperidinyl)ethanethiol in the presence of potassium carbonate in dimethylformamide. This method yields the desired compound in good yield and purity.

Scientific Research Applications

3-amino-6-phenyl-2-{[2-(1-piperidinyl)ethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in treating various diseases. It has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cardiovascular health. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Inflammation is a key factor in many diseases, and this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, this compound has been shown to improve endothelial function and reduce oxidative stress, which are key factors in cardiovascular diseases.

properties

Molecular Formula

C19H22N4OS2

Molecular Weight

386.5 g/mol

IUPAC Name

3-amino-6-phenyl-2-(2-piperidin-1-ylethylsulfanyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H22N4OS2/c20-23-18(24)17-15(13-16(26-17)14-7-3-1-4-8-14)21-19(23)25-12-11-22-9-5-2-6-10-22/h1,3-4,7-8,13H,2,5-6,9-12,20H2

InChI Key

OMNVAYQTLNRPMN-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(CC1)CCSC2=NC3=C(C(=O)N2N)SC(=C3)C4=CC=CC=C4

Origin of Product

United States

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